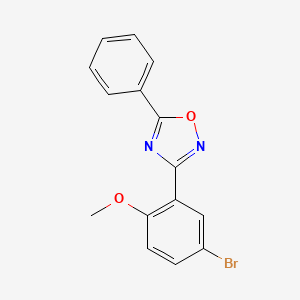

3-(5-bromo-2-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 3-(5-bromo-2-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole derivatives involves a series of reactions starting from basic raw materials. One method described the use of 5-amino-1,3-benzenedicarboxylic acid and 4-methoxy benzoyl hydrazine, undergoing diazotization, acyl chloride formation, diarylhydrazide formation, and dehydration to achieve the desired compound with a yield of 53.2% (Zhu Wei-guo, 2007). Another approach involved refluxing a mixture of acid hydrazide with different aromatic carboxylic acids in phosphorous oxychloride to produce 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy phenyl (B. Chandrakantha et al., 2011).

Molecular Structure Analysis

The molecular structure of such compounds has been characterized using various spectroscopic techniques including IR, NMR, and mass spectral studies. For instance, a study synthesized a compound and characterized its structure with NMR and IR spectroscopy, also using Density Functional Theory (DFT) for further insights into its geometrical structure parameters and spectral values (Reşat Ustabaş et al., 2020).

Chemical Reactions and Properties

Oxadiazoles are known for a wide spectrum of biological activity and their use in materials science as high-energy molecules. The reactions they undergo, including alkylation and interactions with phenylselentrihalides to synthesize novel compounds, highlight their chemical versatility (M. Kut et al., 2023).

Physical Properties Analysis

The physical properties, such as UV absorption and fluorescence wavelengths, are crucial for applications in electroluminescent materials. For example, a compound exhibited maximum UV absorption at 307 nm and a peak fluorescent wavelength of 376 nm, indicating its potential for optoelectronic applications (Zhu Wei-guo, 2007).

Chemical Properties Analysis

The chemical properties, including their role as corrosion inhibitors and the influence of their structure on inhibition efficiency, have been extensively studied. Research has shown that 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole demonstrates excellent corrosion inhibition for mild steel in acidic media, with the efficiency linked to the molecular structure and electronic properties of the compound (F. Bentiss et al., 2002).

properties

IUPAC Name |

3-(5-bromo-2-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O2/c1-19-13-8-7-11(16)9-12(13)14-17-15(20-18-14)10-5-3-2-4-6-10/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQIQOCVUHFHCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C2=NOC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[5-(2,4-dimethylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4964762.png)

![N~1~-[4-(acetylamino)phenyl]-N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4964784.png)

![(2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4964790.png)

![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4964791.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B4964802.png)

![4-chloro-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B4964813.png)

![3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B4964814.png)

![4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine](/img/structure/B4964820.png)

![ethyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4964831.png)

![4-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,4-diazepane-1-carbaldehyde](/img/structure/B4964836.png)

![methyl 7-cyclopropyl-3-[2-(mesitylamino)-2-oxoethyl]-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4964847.png)

![N-cyclohexyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4964849.png)